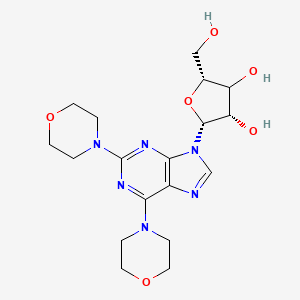
2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine base, potentially altering its biological activity.
Reduction: This can affect the morpholine groups, leading to changes in the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can introduce new functional groups into the morpholine or ribofuranosyl moieties .
Scientific Research Applications
2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying nucleoside metabolism and enzyme interactions.
Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The morpholine groups may enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. The ribofuranosyl moiety allows it to mimic natural nucleosides, leading to its incorporation into DNA or RNA and subsequent disruption of nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-aminophenyl)pyridine: This compound also contains morpholine groups but differs in its core structure.
N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-2,4-dichlorobenzohydrazide: This compound has a similar morpholine substitution but a different core structure.
Uniqueness
2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine is unique due to its combination of morpholine groups and a ribofuranosyl moiety attached to a purine base. This structure allows it to interact with a wide range of biological targets, making it a versatile tool in scientific research .
Properties
Molecular Formula |
C18H26N6O6 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(2,6-dimorpholin-4-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H26N6O6/c25-9-11-13(26)14(27)17(30-11)24-10-19-12-15(22-1-5-28-6-2-22)20-18(21-16(12)24)23-3-7-29-8-4-23/h10-11,13-14,17,25-27H,1-9H2/t11-,13?,14+,17-/m1/s1 |
InChI Key |
HKEBRLAMMIFOKQ-OVHGWZCWSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC3=C2N=CN3[C@H]4[C@H](C([C@H](O4)CO)O)O)N5CCOCC5 |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
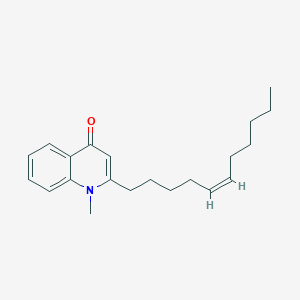
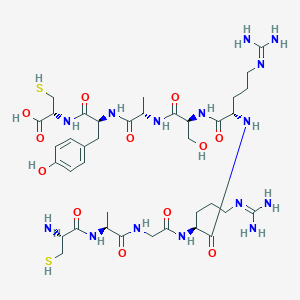
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)

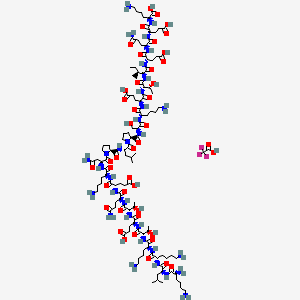
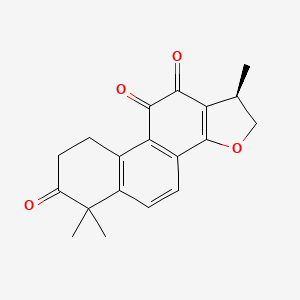

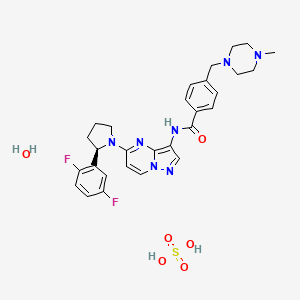
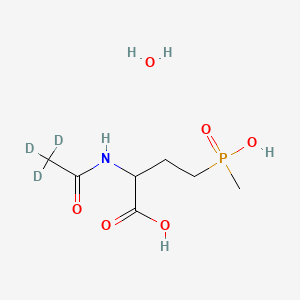
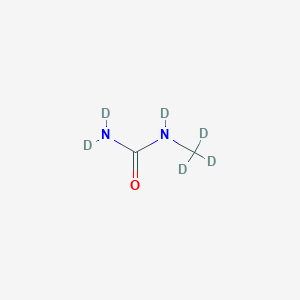
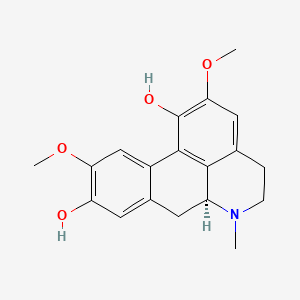

![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
